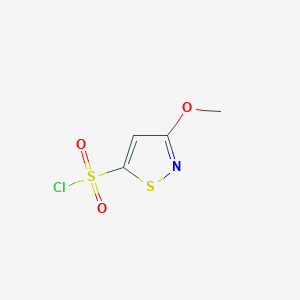

3-Methoxy-1,2-thiazole-5-sulfonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-1,2-thiazole-5-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNO3S2/c1-9-3-2-4(10-6-3)11(5,7)8/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSPBFOPYGWNPOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NSC(=C1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Methoxy-1,2-thiazole-5-sulfonyl chloride molecular weight and formula

Technical Monograph: 3-Methoxy-1,2-thiazole-5-sulfonyl Chloride

Physicochemical Identity & Structural Analysis

Compound Identity:

-

Systematic Name: this compound[1]

-

Alternative Nomenclature: 3-Methoxyisothiazole-5-sulfonyl chloride; 3-Methoxy-5-isothiazolesulfonyl chloride.

-

CAS Registry Number: Not widely listed in public commercial catalogs (Isomeric 4-sulfonyl chloride CAS: 1803608-63-0). This compound is typically treated as a transient intermediate or custom synthesis building block.

Structural Specifications:

The molecule consists of a five-membered isothiazole ring (1,2-thiazole) characterized by a Nitrogen-Sulfur (

| Property | Value | Precision Note |

| Molecular Formula | C₄H₄ClNO₃S₂ | Confirmed by atomic summation. |

| Molecular Weight | 213.66 g/mol | Based on standard atomic weights (C: 12.011, H: 1.008, Cl: 35.45, N: 14.007, O: 15.999, S: 32.06). |

| Monoisotopic Mass | 212.932 g/mol | Useful for HRMS identification ( |

| Physical State | Solid (Predicted) | Low-melting solid or viscous oil likely, based on analogs. |

| Solubility | DCM, THF, EtOAc | Hydrolyzes rapidly in water/alcohols. |

Isomeric Distinction (Critical):

Researchers must distinguish this from 3-methoxy-1,2-thiazole-4-sulfonyl chloride . While they share the same formula (

Synthetic Logic & Manufacturing

Synthesis of 5-substituted isothiazoles requires overcoming the natural electrophilic bias of the ring. Electrophilic aromatic substitution (EAS) on isothiazoles typically occurs at the C-4 position. Therefore, direct chlorosulfonation of 3-methoxyisothiazole often yields the 4-isomer or a mixture.

To exclusively target the C-5 position, a Directed Lithiation Strategy is the authoritative method.

Mechanism: Lithiation-Sulfinylation-Oxidation

-

Lithiation: The proton at C-5 is the most acidic due to the inductive effect of the adjacent sulfur and the inherent electron-deficiency of the azole ring. Treatment with n-butyllithium (n-BuLi) at low temperature generates the 5-lithio species.

-

Sulfinylation: Quenching the carbanion with sulfur dioxide (

) yields the lithium sulfinate. -

Oxidative Chlorination: Treatment with N-chlorosuccinimide (NCS) or sulfuryl chloride (

) converts the sulfinate to the sulfonyl chloride.

Graphviz Diagram: Regioselective Synthesis Workflow

Caption: Figure 1. Regioselective synthesis pathway utilizing C-5 lithiation to bypass the natural C-4 electrophilic preference of the isothiazole ring.

Reactivity Profile & "Warhead" Dynamics

The Sulfonyl Chloride Electrophile:

The

Stability Warning (The N-S Bond Vulnerability): Unlike benzene sulfonyl chlorides, isothiazole derivatives possess a labile N-S bond.

-

Nucleophilic Ring Opening: Strong nucleophiles (or harsh basic conditions) can attack the ring sulfur or C-5, leading to ring fragmentation into acyclic nitriles or thiolate species.

-

Hydrolysis: The compound rapidly hydrolyzes to the sulfonic acid (

) and HCl upon contact with atmospheric moisture.

Experimental Protocol: Sulfonamide Coupling

This protocol describes the coupling of this compound with a primary amine (

Reagents:

-

Building Block: this compound (1.0 equiv).

-

Amine: Primary amine (e.g., benzylamine, 1.1 equiv).

-

Base: Triethylamine (

, 3.0 equiv) or Pyridine (2.0 equiv). -

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Quench: 1N HCl (aq).

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask under inert atmosphere (

or -

Addition: Cool the solution to 0°C using an ice bath. Add the sulfonyl chloride (1.0 equiv) portion-wise or as a pre-dissolved solution in DCM over 10 minutes.

-

Note: Maintaining 0°C is critical to prevent ring opening or side reactions at the C-5 position.

-

-

Reaction Monitoring: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (typically 30% EtOAc/Hexanes) or LC-MS.

-

Target: Look for the disappearance of the sulfonyl chloride peak (

) and appearance of the sulfonamide product (

-

-

Workup: Quench with cold 1N HCl (aq) to neutralize excess base and remove unreacted amine. Extract with DCM (3x). Wash combined organic layers with brine, dry over

, filter, and concentrate in vacuo. -

Purification: Flash column chromatography (Silica gel, gradient EtOAc/Hexanes) is usually required to remove hydrolysis byproducts (sulfonic acid).

Graphviz Diagram: Sulfonamide Coupling Workflow

Caption: Figure 2. Optimized reaction workflow for coupling this compound with amines, highlighting critical temperature control.

Safety & Handling (MSDS Summary)

-

Hazard Class: Corrosive (Skin Corr.[3] 1B), Moisture Sensitive.[3]

-

Reaction with Water: Violent reaction producing HCl gas and sulfonic acid.

-

Storage: Store under Argon at -20°C. Do not store in glass containers with compromised seals.

-

PPE: Chemical-resistant gloves (Nitrile/Butyl), safety goggles, and fume hood operation are mandatory.

References

-

Isothiazole Chemistry & Synthesis

-

Sulfonyl Chloride Reactivity

- Title: "Reactions of Sulfonyl Chlorides."

- Source: Pharmaguideline.

-

URL:[Link]

-

Isomeric Data (4-Sulfonyl Chloride)

- General Isothiazole Reactivity: Title: "Isothiazoles in the Design and Synthesis of Biologically Active Substances." Source: Thieme Connect (Synlett/Synthesis).

Sources

- 1. PubChemLite - (3-methoxy-1,2-thiazol-5-yl)methanesulfonyl chloride (C5H6ClNO3S2) [pubchemlite.lcsb.uni.lu]

- 2. Synthesis of Isothiazole_Chemicalbook [chemicalbook.com]

- 3. 3-METHOXYBENZENESULFONYL CHLORIDE | 10130-74-2 [chemicalbook.com]

- 4. Isothiazole synthesis [organic-chemistry.org]

- 5. Thiazole synthesis [organic-chemistry.org]

- 6. thieme-connect.com [thieme-connect.com]

- 7. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. PubChemLite - 3-methoxy-1,2-thiazole-4-sulfonyl chloride (C4H4ClNO3S2) [pubchemlite.lcsb.uni.lu]

The Strategic deployment of Alkoxy Substituents in Heterocyclic Sulfonyl Chlorides: A Guide for the Modern Medicinal Chemist

Abstract

Heterocyclic sulfonyl chlorides are a cornerstone of modern drug discovery, prized for their ability to readily form sulfonamides, a privileged scaffold in a vast array of therapeutic agents. The strategic incorporation of alkoxy substituents onto the heterocyclic core offers a nuanced yet powerful tool to modulate the physicochemical and pharmacokinetic properties of these vital building blocks. This guide provides an in-depth exploration of the synthesis, reactivity, and application of alkoxy-substituted heterocyclic sulfonyl chlorides, moving beyond mere protocols to elucidate the underlying chemical principles that govern their utility. We will delve into the electronic and steric implications of the alkoxy group, offering field-proven insights to empower researchers in the rational design of next-generation therapeutics.

Introduction: The Alkoxy Group as a Strategic Design Element

The sulfonyl chloride functional group is a highly versatile electrophile, primarily utilized for its efficient reaction with primary and secondary amines to forge the robust and biologically relevant sulfonamide linkage. When appended to a heterocyclic scaffold, the resulting sulfonamides are endowed with a unique combination of structural rigidity, metabolic stability, and hydrogen bonding capabilities that make them ideal for targeting a wide range of biological receptors.

The introduction of an alkoxy substituent (-OR) is not a trivial synthetic afterthought; it is a deliberate design choice aimed at fine-tuning the molecule's properties. The alkoxy group, typically a methoxy (-OCH3) or ethoxy (-OC2H5) moiety, exerts a profound influence through a combination of electronic and steric effects. These effects can alter the reactivity of the sulfonyl chloride, impact the stability of the molecule, and critically, modify the absorption, distribution, metabolism, and excretion (ADME) profile of the final drug candidate. Understanding these influences is paramount for any medicinal chemist working in this space.

Synthetic Strategies for Alkoxy-Substituted Heterocyclic Sulfonyl Chlorides

The synthesis of these specialized building blocks generally involves two main approaches: the direct chlorosulfonation of an existing alkoxy-substituted heterocycle, or the introduction of the alkoxy group onto a pre-functionalized heterocyclic core. The choice of strategy is often dictated by the availability of starting materials and the stability of the heterocyclic ring system.

Direct Chlorosulfonation of Alkoxy-Substituted Heterocycles

This is often the most direct route, though the harsh conditions can be incompatible with sensitive heterocycles.

-

Mechanism of Chlorosulfonation: The reaction typically proceeds via an electrophilic aromatic substitution mechanism where chlorosulfuric acid (ClSO3H) or a related reagent acts as the electrophile. The alkoxy group, being an ortho-, para-director, will influence the position of the incoming sulfonyl chloride group.

-

Causality of Reagent Choice: Chlorosulfuric acid is a powerful sulfonating and chlorinating agent. Its use is often necessitated by the electron-rich nature of many alkoxy-substituted heterocycles, which require a potent electrophile to drive the reaction. However, its aggressive nature can lead to side reactions, including ring opening or degradation, especially with electron-rich five-membered rings like furans and pyrroles. For more sensitive substrates, milder reagents may be considered, though this often comes at the cost of reaction efficiency.

-

-

Protocol: Synthesis of 6-Methoxypyridine-3-sulfonyl Chloride

-

Reaction Setup: To a cooled (0-5 °C) solution of 2-methoxypyridine in a suitable inert solvent (e.g., chloroform, dichloromethane), add chlorosulfuric acid dropwise with vigorous stirring. The cooling is critical to control the exothermicity of the reaction and minimize side-product formation.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours. The progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup: Carefully quench the reaction by pouring it onto crushed ice. The sulfonyl chloride, being generally insoluble in water, will precipitate. The acidic aqueous layer is then extracted with an organic solvent.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

-

Synthesis from Heterocyclic Thiols or Their Derivatives

For heterocycles that are sensitive to direct chlorosulfonation, a milder and often more regioselective approach is the oxidative chlorination of a corresponding thiol, disulfide, or thioether.

-

Mechanism of Oxidative Chlorination: This method involves the oxidation of the sulfur atom in the presence of a chloride source. A common reagent system is N-chlorosuccinimide (NCS) in the presence of an acid. The reaction proceeds through a series of oxidative steps to form the sulfonyl chloride.

-

Self-Validating System: The regiochemistry of the final sulfonyl chloride is predetermined by the position of the starting thiol group, offering superior control compared to direct chlorosulfonation. The mildness of reagents like NCS minimizes the risk of ring degradation.

-

-

Protocol: General Procedure for Oxidative Chlorination of an Alkoxy-Substituted Heterocyclic Thiol

-

Reaction Setup: Dissolve the alkoxy-substituted heterocyclic thiol in an appropriate solvent, such as acetic acid or acetonitrile.

-

Reagent Addition: Add N-chlorosuccinimide (NCS) portion-wise to the solution at room temperature. An exothermic reaction may be observed, and cooling may be necessary.

-

Reaction Monitoring: Stir the reaction mixture until the starting material is consumed, as indicated by TLC.

-

Isolation: The reaction mixture is typically diluted with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude sulfonyl chloride.

-

Below is a workflow diagram illustrating the decision-making process for selecting a synthetic route.

Caption: Synthetic route selection for alkoxy-heterocyclic sulfonyl chlorides.

The Influence of Alkoxy Groups on Reactivity and Stability

The alkoxy group's electronic and steric properties are not merely passive attributes; they actively modulate the reactivity of the sulfonyl chloride and the stability of the entire molecule.

Electronic Effects

The oxygen atom of the alkoxy group can donate electron density to the aromatic ring through resonance (+R effect) while withdrawing electron density through induction (-I effect) due to its high electronegativity.

-

Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the heterocyclic ring, increasing the electron density at the ortho and para positions. This electron-donating effect can:

-

Decrease Reactivity: By increasing the electron density on the ring, the electrophilicity of the sulfur atom in the sulfonyl chloride is slightly reduced, making it less susceptible to nucleophilic attack.

-

Influence Regioselectivity: During synthesis via electrophilic substitution, the +R effect strongly directs incoming electrophiles to the ortho and para positions.

-

-

Inductive Effect (-I): The electronegativity of the oxygen atom pulls electron density away from the carbon atom to which it is attached. This effect is distance-dependent and weakens with increasing distance.

The overall electronic influence of the alkoxy group is a balance of these two opposing effects. In most aromatic systems, the resonance effect dominates, making the alkoxy group an overall electron-donating group.

Steric Effects

The physical size of the alkoxy group can also play a significant role.

-

Steric Hindrance: A bulky alkoxy group (e.g., isopropoxy or tert-butoxy) can sterically hinder the approach of a nucleophile to the sulfonyl chloride, thereby slowing down the reaction rate.

-

Conformational Locking: In some cases, a strategically placed alkoxy group can lock the conformation of the molecule, which can have implications for its binding to a biological target.

Impact on Stability

Heterocyclic sulfonyl chlorides can be notoriously unstable, with decomposition pathways including hydrolysis and SO2 extrusion. The presence of an alkoxy group can influence this stability. For instance, a study on the stability of pyridine-2-sulfonyl chlorides found that a 6-methoxy substituent significantly enhanced the stability of the compound. This is likely due to the electron-donating nature of the methoxy group, which can help to stabilize the electron-deficient pyridine ring.

The interplay of these effects is summarized in the following diagram:

Caption: Influence of alkoxy groups on sulfonyl chloride properties.

Characterization of Alkoxy-Substituted Heterocyclic Sulfonyl Chlorides

The unambiguous characterization of these reactive intermediates is crucial to ensure their quality and the success of subsequent reactions. A multi-technique approach is always recommended.

| Technique | Primary Application | Key Observations for Alkoxy-Substituted Heterocyclic Sulfonyl Chlorides |

| ¹H NMR | Structural Elucidation | - Signals corresponding to the alkoxy group (e.g., a singlet around 3.8-4.2 ppm for -OCH₃).- Characteristic shifts and coupling patterns of the heterocyclic protons, influenced by both the sulfonyl chloride and alkoxy groups. |

| ¹³C NMR | Structural Confirmation | - Carbon signal of the alkoxy group (e.g., ~55-65 ppm for -OCH₃).- Downfield shift of the carbon atom attached to the sulfonyl chloride group. |

| IR Spectroscopy | Functional Group ID | - Strong, characteristic S=O stretching bands in the regions of 1370-1400 cm⁻¹ (asymmetric) and 1170-1190 cm⁻¹ (symmetric).- C-O stretching band for the alkoxy group, typically around 1000-1300 cm⁻¹. |

| Mass Spectrometry | Molecular Weight and Fragmentation | - Provides the molecular ion peak to confirm the molecular weight.- Characteristic fragmentation patterns, including the loss of SO₂Cl. |

Applications in Drug Discovery: A Case Study

The true value of alkoxy-substituted heterocyclic sulfonyl chlorides is realized in their application to the synthesis of biologically active molecules. The resulting sulfonamides are found in a wide range of therapeutics, including diuretics, antivirals, and anticancer agents.

The alkoxy group can impart several beneficial properties to the final drug molecule:

-

Improved Solubility: The polar oxygen atom can participate in hydrogen bonding with water, potentially improving the aqueous solubility of the compound.

-

Metabolic Stability: Alkoxy groups, particularly methoxy groups, can block sites of metabolism on the aromatic ring, leading to a longer half-life in the body.

-

Enhanced Binding: The alkoxy group can form key hydrogen bonds or other favorable interactions with the target protein, enhancing the potency of the drug.

Conclusion: A Nuanced Approach to a Powerful Scaffold

Alkoxy-substituted heterocyclic sulfonyl chlorides are more than just simple reagents; they are strategically designed building blocks that offer a sophisticated level of control over the properties of the final drug molecule. By understanding the interplay of the electronic and steric effects of the alkoxy group, medicinal chemists can make more informed decisions in the design and synthesis of novel therapeutics. The ability to modulate reactivity, enhance stability, and fine-tune the pharmacokinetic profile of a lead compound through the judicious use of alkoxy substituents underscores the continued importance of this versatile class of molecules in the ongoing quest for new and improved medicines.

References

- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.

- Stability guidelines for heterocyclic sulfonyl halides (chlorides vs fluorides).

- Sulfonyl chloride synthesis by chlorosulfon

- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie.

- Production of heterocyclic sulfonyl chlorides.

- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.

- Chromoselective Synthesis of Sulfonyl Chlorides and Sulfonamides with Potassium Poly(heptazine imide)

- Synthesis of 2-Alkoxy-Substituted Thiophenes, 1,3-Thiazoles, and Related S-Heterocycles via Lawesson's Reagent-Mediated Cyclization under Microwave Irradi

- Sulfonyl Chlorides and Sulfonamides. MilliporeSigma.

- Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. Benchchem.

- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library.

- A Comparative Guide to Pyrazine-2-sulfonyl Chloride and Other Heteroaryl Sulfonyl Chlorides in Synthesis. Benchchem.

- The Effect of Fluorine Substitution on the Electronic Properties of Alkoxy, Alkylthio and Alkylsulfonyl Groups. Journal of the American Chemical Society.

- Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library.

- 6-METHOXY-PYRIDINE-3-SULFONYL CHLORIDE CAS#: 312300-42-8. ChemicalBook.

- Method for preparing 6-benzothiazole sulfonyl chloride.

- Substituted thiophene-2-sulfonamides and their preparation.

- 2-Thiophenesulfonyl chloride 96 16629-19-9. Sigma-Aldrich.

- Aromatic Sulfonamides: S-N bond formation using MNPs-Benzo[d]imidazole-Cu Magnetic C

- Electronic Effects of the Sulfinyl and Sulfonyl Groups.

- Sulfonyl chloride synthesis by oxid

- Oxidative reactions of arenesulfonyl chlorides with tertiary alkyl amines.

- Electronic Effects of Sooh and Rel

- Recent Advances in Synthesis of Benzothiazole Compounds Rel

- Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. Organic & Biomolecular Chemistry.

- Alkoxy‐amine linker‐supported synthesis of 2‐substituted benzothiazoles.

- An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Benchchem.

- Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide)

- Activation of alcohols as sulfonium salts in the photocatalytic hetero-difunctionaliz

- Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. MDPI.

- Electrochemical generation and utilization of alkoxy radicals. RSC Publishing.

- Reactivity of Aryl Sulfonium Salts in Pd catalysis, Cine-substitution besides Redox-activation and Disclosure of.

- 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses Procedure.

- Steric and electronic effects in cyclic alkoxyamines--synthesis and applications as regulators for controlled/living radical polymeriz

- Shining light on sulfonium salts and sulfur ylides: recent advances in alkylation under photoredox c

- The steric effect of alkoxy groups on silane hydrolysis of tripropoxyvinylsilane and Trimethoxyvinylsilane.

An In-Depth Technical Guide to the Synthesis of 1,2-Thiazole-5-Sulfonyl Chloride: From Acyclic Precursors to a Key Pharmaceutical Intermediate

Abstract

The 1,2-thiazole (isothiazole) scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous bioactive compounds.[1] When functionalized with a sulfonyl chloride at the 5-position, it becomes a critical precursor for the synthesis of sulfonamides, a class of drugs with a storied history and continued importance. This guide provides an in-depth exploration of the synthetic pathways leading to 1,2-thiazole-5-sulfonyl chloride. We will dissect the synthesis into two primary stages: the construction of the pivotal 5-amino-1,2-thiazole intermediate from fundamental acyclic precursors, and its subsequent transformation into the target sulfonyl chloride via a modern Sandmeyer-type reaction. This document is intended for researchers, chemists, and professionals in drug development, offering not just protocols, but the underlying chemical logic and field-proven insights to enable successful and safe synthesis.

Retrosynthetic Analysis and Strategic Overview

A logical approach to any complex synthesis begins with a retrosynthetic analysis. The target molecule, 1,2-thiazole-5-sulfonyl chloride, is an activated species, primed for reaction with nucleophiles like amines to form sulfonamides. The sulfonyl chloride group itself is most reliably installed via a Sandmeyer-type reaction on an aromatic amine. This identifies our key intermediate: 5-amino-1,2-thiazole .

The challenge then becomes the efficient construction of this aminothiazole. The 1,2-thiazole ring is less common than its 1,3-isomer and requires specific synthetic strategies. A robust method involves building the ring from an acyclic precursor that contains the requisite C-C-C-N or C-C-C-S backbone. A highly versatile and convergent approach starts from β-ketonitriles, which are readily prepared from common starting materials.[2]

The overall synthetic strategy is therefore a two-part process:

-

Part I: Construction of the 5-Amino-1,2-Thiazole Core from acyclic β-ketonitrile precursors.

-

Part II: Conversion to the Target Sulfonyl Chloride via diazotization and chlorosulfonylation.

Caption: Retrosynthetic analysis of 1,2-thiazole-5-sulfonyl chloride.

Part I: Synthesis of the Core Precursor: 5-Amino-1,2-Thiazole

The assembly of the 5-aminoisothiazole ring from simple, acyclic starting materials is a critical phase that dictates the overall efficiency of the synthesis. While several methods exist for isothiazole formation, the pathway commencing from β-ketonitriles offers flexibility and access to a wide range of potential derivatives.[3][4]

Causality Behind the Choice of Precursors

β-Ketonitriles are ideal starting points due to their dual reactivity. The methylene group is acidic and readily functionalized, while the ketone provides a handle for condensation reactions. This allows for the sequential and controlled introduction of the necessary atoms to form the heterocyclic ring.

Experimental Workflow: From Ester to Aminothiazole

The synthesis proceeds through a logical three-step sequence, transforming readily available esters into the key heterocyclic intermediate.

Caption: Stepwise workflow for the synthesis of 5-amino-1,2-thiazole.

Step 1: Synthesis of β-Ketonitriles

The acylation of the acetonitrile anion with an ester is a classic and effective method for forming the β-ketonitrile backbone.[2]

-

Underlying Principle: A strong, non-nucleophilic base is required to deprotonate acetonitrile, forming a resonance-stabilized carbanion. This anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The choice of base is critical; alkoxides can lead to competing side reactions, whereas bases like potassium tert-butoxide (KOt-Bu) are highly effective.[2] The addition of a catalytic amount of an alcohol like isopropanol can be crucial to facilitate the reaction and improve yields by aiding the solubility and reactivity of the base.[2]

-

Detailed Protocol:

-

To a stirred suspension of potassium tert-butoxide (1.2 equiv.) in an anhydrous ethereal solvent (e.g., THF, Diethyl Ether) under an inert atmosphere (N₂ or Ar), add a catalytic amount of isopropanol (~0.1 equiv.).

-

Add acetonitrile (1.5 equiv.) dropwise at room temperature, and stir the resulting mixture for 15-20 minutes.

-

Add the desired ester (1.0 equiv.) dropwise to the reaction mixture.

-

Allow the reaction to stir at ambient temperature for 12-24 hours, monitoring by TLC for the consumption of the ester.

-

Upon completion, carefully quench the reaction by pouring it into a cold, dilute acid solution (e.g., 1 M HCl).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude β-ketonitrile can often be used in the next step without further purification, or it can be purified by flash chromatography if necessary.

-

Step 2: Formation of β-Enaminonitriles

The β-ketonitrile is converted to a β-enaminonitrile by condensation with an ammonia source. This step replaces the carbonyl oxygen with a nitrogen atom, positioning it for the subsequent cyclization.[5]

-

Underlying Principle: The ketone carbonyl is susceptible to nucleophilic attack by ammonia or an ammonium salt. The reaction is typically catalyzed by an acid and involves the formation of a hemiaminal intermediate, which then dehydrates to form the stable, conjugated enamine. Ammonium acetate is a convenient reagent as it serves as both the ammonia source and the catalyst.

-

Detailed Protocol:

-

Dissolve the crude β-ketonitrile (1.0 equiv.) in a suitable solvent such as toluene or ethanol.

-

Add ammonium acetate (2.0-3.0 equiv.).

-

Heat the mixture to reflux, using a Dean-Stark apparatus if necessary to remove the water formed during the reaction.

-

Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting crude β-enaminonitrile can be purified by recrystallization or chromatography.

-

Step 3: Cyclization to 5-Amino-1,2-thiazole

This is the key ring-forming step where the N-S bond is formed. It involves the reaction of the β-enaminonitrile with a sulfurating agent.

-

Underlying Principle: The enamine and nitrile groups of the precursor provide the N-C-C backbone. A reagent capable of delivering a sulfur atom that can bond to both the enamine nitrogen and the nitrile-adjacent carbon is required. Oxidative cyclization is a common strategy.[4] Reagents like sulfur monochloride (S₂Cl₂) or sulfur dichloride (SCl₂) can achieve this transformation, though they must be handled with extreme care due to their reactivity and toxicity.

-

Detailed Protocol (Conceptual):

-

Dissolve the β-enaminonitrile (1.0 equiv.) in an inert, anhydrous solvent like dichloromethane or chloroform at 0 °C under an inert atmosphere.

-

Slowly add a solution of sulfur monochloride (1.1 equiv.) in the same solvent. Caution: This reaction can be exothermic and releases HCl gas.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until TLC analysis indicates completion.

-

Carefully quench the reaction with an aqueous base (e.g., saturated NaHCO₃ solution).

-

Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the resulting 5-amino-1,2-thiazole by flash column chromatography.

-

Part II: Conversion to 1,2-Thiazole-5-sulfonyl Chloride

With the key 5-amino-1,2-thiazole precursor in hand, the final transformation into the sulfonyl chloride is achieved via a Sandmeyer-type reaction. This classic transformation has been significantly improved in recent years to enhance safety and operational simplicity.[1]

The Core Mechanism: Diazotization and Chlorosulfonylation

The reaction proceeds in two distinct stages within the same pot:

-

Diazotization: The primary amino group reacts with nitrous acid (HNO₂), generated in situ from sodium nitrite and a strong acid, to form a diazonium salt. This converts the amino group into an excellent leaving group (N₂).[5]

-

Chlorosulfonylation: The diazonium salt undergoes a radical decomposition catalyzed by a copper(I) or copper(II) salt. In the presence of sulfur dioxide, an arylsulfonyl radical is formed, which is then trapped by a chloride source to yield the final sulfonyl chloride.[3]

Caption: Mechanism of the Sandmeyer-type chlorosulfonylation.

Protocol Comparison: Classical vs. Modern Approaches

Modern advancements have focused on replacing hazardous gaseous sulfur dioxide with stable, solid surrogates, dramatically improving the reaction's safety and practicality.[6]

| Feature | Classical Meerwein Method | Modern Method (DABSO Surrogate) |

| SO₂ Source | Gaseous SO₂ in acetic acid | DABCO·(SO₂)₂ (DABSO), a stable solid |

| Diazotization | Pre-formed diazonium salt slurry | In situ formation with t-butyl nitrite |

| Solvent | Acetic Acid / Water | Acetonitrile (MeCN) |

| Safety | High; requires handling of toxic, corrosive gas | Significantly higher; avoids gaseous SO₂ |

| Scalability | Challenging due to gas handling | Readily scalable; demonstrated on 20g scale[6] |

| Typical Yield | Moderate to good | High[6] |

Detailed Protocol: Modern Sandmeyer Chlorosulfonylation using DABSO

This protocol is adapted from established literature procedures and represents a state-of-the-art, field-proven method.[6][7]

-

Expertise & Causality:

-

tert-Butyl nitrite is used as the diazotizing agent under non-aqueous conditions, which is advantageous as the target sulfonyl chloride is sensitive to hydrolysis.[6]

-

**DABSO (DABCO·(SO₂)₂) ** serves as a solid surrogate that slowly releases SO₂ under the reaction conditions, ensuring a controlled concentration and avoiding the hazards of handling the gas directly.

-

CuCl₂ is an effective catalyst for the radical decomposition of the diazonium intermediate.

-

Acetonitrile is an excellent solvent for this transformation, as it solubilizes the reactants and is relatively inert under the conditions.

-

-

Step-by-Step Methodology:

-

To a reaction vessel, add 5-amino-1,2-thiazole (1.0 equiv.), DABSO (0.6 equiv.), CuCl₂ (0.05 equiv.), and 37% aqueous HCl (2.0 equiv.).

-

Add acetonitrile to achieve a concentration of approximately 0.2 M with respect to the starting amine.

-

Stir the mixture at room temperature to form a homogeneous solution or suspension.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add tert-butyl nitrite (1.1 equiv.) dropwise over 15-20 minutes. A color change and gas evolution may be observed.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 16-18 hours.

-

Work-up: Quench the reaction by carefully adding it to ice-water.

-

Extract the product into an organic solvent such as dichloromethane or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude 1,2-thiazole-5-sulfonyl chloride. The product may be purified by flash chromatography on silica gel if necessary, but care must be taken due to its reactivity.

-

Conclusion

The synthesis of 1,2-thiazole-5-sulfonyl chloride is a multi-step process that hinges on two key strategic stages: the construction of the 5-amino-1,2-thiazole ring and its final conversion to the sulfonyl chloride. By leveraging versatile acyclic precursors like β-ketonitriles, the core aminothiazole can be assembled efficiently. The subsequent transformation is best accomplished using modern Sandmeyer-type conditions that employ stable SO₂ surrogates like DABSO, which offer significant advantages in safety, scalability, and yield over classical methods.[6][7] The protocols and chemical reasoning outlined in this guide provide a robust framework for researchers to access this valuable intermediate, paving the way for the discovery and development of new sulfonamide-based therapeutics.

References

-

Merot, J., et al. (2018). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 20(23), 7538-7542. [Link]

-

Antipin, D. S., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au. [Link]

-

Organic Chemistry Portal. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. [Link]

-

Ma, X., et al. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Organic Letters. [Link]

-

Havel, S., et al. (2018). A High-Yielding Preparation of β-Ketonitriles. ResearchGate. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis of some new 5- substituted of. JOCPR. [Link]

-

Kovalenko, S., et al. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. ResearchGate. [Link]

-

Organic Mechanisms. (2022). Cook-Heilbron 5-Amino-Thiazole Synthesis Mechanism | Organic Chemistry. YouTube. [Link]

-

Edwards, P. D., et al. (2015). Thiazole formation through a modified Gewald reaction. National Institutes of Health. [Link]

-

Organic Chemistry Portal. (n.d.). Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles. [Link]

-

De la Rosa, E., et al. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. National Institutes of Health. [Link]

-

Al-Ostath, O., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. National Institutes of Health. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. [Link]

-

Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

-

Bakr, R. B., et al. (2009). Enaminonitrile in heterocyclic synthesis: synthesis and antimicrobial evaluation of some new pyrazole, isoxazole and pyrimidine derivatives incorporating a benzothiazole moiety. PubMed. [Link]

-

Dallmann, A., et al. (n.d.). Ketonitriles as Intermediates for the Synthesis of Antiparasitic Drugs. University of the Incarnate Word. [Link]

-

Alsharif, Z. A., & Alam, M. A. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. ResearchGate. [Link]

-

Potkin, V., & Kletskov, A. (2002). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. ResearchGate. [Link]

-

Ramyashree, N., et al. (2025). Synthesis of 5‐amino thiazoles via the four‐component coupling reaction. ResearchGate. [Link]

-

ResearchGate. (2025). Progress in the Synthesis of 5-Aminothiazole Derivatives. [Link]

-

Al-Zoubi, W., et al. (2025). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. National Institutes of Health. [Link]

Sources

- 1. Synthesis of Isothiazole_Chemicalbook [chemicalbook.com]

- 2. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isothiazole synthesis [organic-chemistry.org]

- 4. thieme-connect.com [thieme-connect.com]

- 5. Enaminonitrile in heterocyclic synthesis: synthesis and antimicrobial evaluation of some new pyrazole, isoxazole and pyrimidine derivatives incorporating a benzothiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]

- 7. medwinpublisher.org [medwinpublisher.org]

Foreword: The Strategic Value of the 3-Methoxyisothiazole Scaffold

An In-depth Technical Guide to the Availability and Synthesis of 3-Methoxy Substituted Isothiazole Building Blocks

Audience: Researchers, Scientists, and Drug Development Professionals From the Desk of a Senior Application Scientist

The isothiazole ring is a five-membered aromatic heterocycle that has garnered significant attention in medicinal chemistry and materials science.[1] Its unique 1,2-arrangement of nitrogen and sulfur atoms imparts distinct electronic properties, making it a versatile scaffold for designing compounds with a wide range of biological activities, including antifungal, antiviral, and antidiabetic agents.[1] The introduction of a methoxy group at the 3-position specifically modulates the molecule's lipophilicity, metabolic stability, and hydrogen bonding capabilities. This substitution can block potential sites of metabolism and act as a crucial hydrogen bond acceptor, enhancing interactions with biological targets. Consequently, 3-methoxy substituted isothiazoles are highly sought-after building blocks for the synthesis of novel therapeutics and functional materials.[2][3][4] This guide provides a comprehensive overview of the commercial availability of these key intermediates and details robust synthetic strategies for their de novo preparation.

Part 1: Commercial Sourcing and Availability

For many research and development programs, the most time- and cost-effective approach is the direct purchase of required building blocks. A number of specialty chemical suppliers offer a foundational set of 3-methoxy substituted isothiazoles. These commercially available starting materials provide an excellent entry point for further chemical elaboration.

However, the diversity of commercially available, more complex analogs is limited. Researchers often find that custom synthesis is necessary to access uniquely substituted scaffolds tailored to their specific project needs.

Table 1: Representative Commercially Available 3-Methoxyisothiazole Building Blocks

| Compound Name | Structure | Representative Suppliers | Typical Purity | Application Notes |

| 3-Methoxyisothiazole |  | Sigma-Aldrich, Enamine, Life Chemicals[5] | >95% | A fundamental scaffold for introducing the 3-methoxyisothiazole core. |

| 3-Methoxyisothiazole-5-carbaldehyde |  | Combi-Blocks, Frontier Specialty Chemicals[6] | >95% | Versatile intermediate for reductive amination, Wittig reactions, and condensations. |

| Methyl 3-methoxyisothiazole-5-carboxylate |  | Ark Pharm, AstaTech | >95% | Precursor for the synthesis of amides, hydrazides, and for reduction to the corresponding alcohol. |

| (3-Methoxyisothiazol-5-yl)methanol |  | Georganics, Kingchem[7][8] | >95% | Useful for conversion to halides or for ether synthesis. |

Note: Supplier availability and stock levels are subject to change. It is recommended to consult individual company catalogs for current information.

Part 2: Core Synthetic Strategies

When a desired 3-methoxyisothiazole is not commercially available, its synthesis must be undertaken. The two most prevalent and logical strategies involve either constructing the isothiazole ring with the methoxy precursor already in place or performing a post-synthetic modification on a pre-formed isothiazole ring.

Strategy A: Ring Formation Followed by O-Methylation

This robust approach is often preferred for creating isothiazoles with diverse substitution patterns, as it builds the core heterocycle from acyclic precursors. The causality behind this strategy lies in the accessibility of β-ketoester starting materials and the relative ease of the subsequent cyclization and methylation steps.

Caption: A generalized workflow for the synthesis of 3-methoxyisothiazoles via ring construction and subsequent O-methylation.

This protocol exemplifies Strategy A, starting from dimethyl 1,3-acetonedicarboxylate.

-

Step 1: Cyclization to form Methyl 3-hydroxyisothiazole-5-carboxylate.

-

Rationale: This step constructs the core heterocyclic ring. Lawesson's reagent serves as a sulfur source, reacting with the enamine intermediate formed from the ketoester and ammonia source to facilitate ring closure.

-

Procedure:

-

To a solution of dimethyl 1,3-acetonedicarboxylate (1.0 equiv.) and ammonium acetate (2.0 equiv.) in toluene, add Lawesson's reagent (0.5 equiv.) portion-wise.

-

Heat the mixture to reflux (approx. 110 °C) for 4-6 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and filter off the solid byproducts.

-

Concentrate the filtrate under reduced pressure. The resulting crude solid is purified by column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield the 3-hydroxyisothiazole intermediate.

-

-

-

Step 2: O-Methylation.

-

Rationale: The hydroxyl group of the intermediate is weakly acidic. A non-nucleophilic base is used to deprotonate it, forming a potent nucleophile (the oxygen anion) that readily attacks the electrophilic methyl iodide in a classic SN2 reaction.[9][10] Anhydrous conditions are crucial to prevent quenching the base and anion.

-

Procedure:

-

Dissolve the purified 3-hydroxyisothiazole intermediate (1.0 equiv.) in anhydrous acetone or DMF.

-

Add anhydrous potassium carbonate (K₂CO₃, 2.0 equiv.) as the base.

-

Add methyl iodide (MeI, 1.5 equiv.) dropwise.[10]

-

Stir the mixture at room temperature for 12-18 hours, monitoring for completion by TLC.

-

Filter off the K₂CO₃ and concentrate the solvent in vacuo.

-

Redissolve the residue in ethyl acetate, wash with water and then brine, dry over anhydrous Na₂SO₄, and concentrate.

-

The final product, methyl 3-methoxyisothiazole-5-carboxylate, is typically obtained in high purity after this procedure, but can be further purified by recrystallization or column chromatography if necessary.

-

-

Strategy B: Nucleophilic Aromatic Substitution (SNAr)

This approach is highly effective when a suitable 3-haloisothiazole precursor is available. The electron-withdrawing nature of the isothiazole ring system facilitates the displacement of a halide at the 3-position by a strong nucleophile like sodium methoxide.[11][12]

Caption: A streamlined workflow for converting 3-haloisothiazoles to their 3-methoxy analogs using nucleophilic aromatic substitution.

This protocol illustrates the SNAr strategy.

-

Reaction Setup:

-

Rationale: The reaction is performed under an inert atmosphere to prevent the reaction of the strong base (sodium methoxide) with atmospheric moisture and CO₂. A polar aprotic solvent like THF is chosen because it effectively solvates the sodium cation while leaving the methoxide anion highly reactive.

-

Procedure:

-

To a flame-dried, three-neck flask under a nitrogen atmosphere, add 3-chloro-5-phenylisothiazole (1.0 equiv.) and anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

-

-

Reagent Addition and Reaction:

-

Rationale: Sodium methoxide is a powerful nucleophile and base. It is added slowly at a reduced temperature to control the exothermicity of the reaction.[13] The reaction is then allowed to warm to room temperature to ensure a reasonable reaction rate.

-

Procedure:

-

Slowly add a solution of sodium methoxide (1.2 equiv., e.g., 25% w/w in methanol) via syringe.[14]

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

-

Monitor the reaction progress by LC-MS.

-

-

-

Workup and Purification:

-

Rationale: The reaction is quenched with a weak acid (saturated NH₄Cl) to neutralize any remaining sodium methoxide. Standard extractive workup isolates the organic product from inorganic salts and the solvent.

-

Procedure:

-

Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Extract the mixture three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude residue via flash column chromatography on silica gel to afford pure 3-methoxy-5-phenylisothiazole.

-

-

Part 3: Quality Control and Characterization

Independent of the synthetic route chosen, rigorous analytical characterization is imperative to confirm the structure and purity of the final building block. Standard methods include:

-

¹H and ¹³C NMR Spectroscopy: To confirm the structural integrity and regiochemistry. The methoxy group protons typically appear as a sharp singlet between 3.9 and 4.2 ppm in the ¹H NMR spectrum.

-

Mass Spectrometry (MS): To confirm the molecular weight. High-resolution mass spectrometry (HRMS) is used to verify the elemental composition.

-

HPLC/UPLC: To determine the purity of the compound, typically aiming for >95% for use in subsequent synthetic steps.

Conclusion

The 3-methoxy substituted isothiazole scaffold is a valuable asset in modern drug discovery and materials science. While direct procurement of simple building blocks is feasible, access to more complex and novel derivatives frequently requires de novo synthesis. By understanding the fundamental synthetic strategies—ring construction followed by O-methylation or SNAr on a halogenated precursor—researchers can confidently and efficiently produce the specific building blocks required for their programs. The detailed protocols and workflows provided herein serve as a practical guide for laboratory execution, enabling the broader application of this promising heterocyclic core.

References

- Kulkarni, S., Akolkar, H., Khedkar, V. M., & Haghi, A. K. (2024).

- (N/A). Product Class 15: Isothiazoles.

- (2022, January 24). Synthesis of Isothiazole. ChemicalBook.

- Kletskov, A. V., et al. (2019, October 17). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Thieme Chemistry.

- Singh, M. S. (2020, August 9). Recent Advances in the Synthesis and Reactivity of Isothiazoles.

- (2018, January 19). Synthesis of Functional Isoxazole and Isothiazole Derivatives from [(5-Arylisoxazol-3-yl)methoxy]arylmethanols.

- Isothiazole deriv

- (2021, January 15). Advanced Chemical Building Blocks. Life Chemicals.

- Building Blocks. Frontier Specialty Chemicals.

- Building Blocks. Kingchem.

- (2016, March 12). Kinetics Reaction and Mechanism of Thiozole with Sodium Methoxide in CSTR Reactor. Longdom Publishing.

- Banerjee, A. K., et al. (2025, August 13). Use of Methyliodide in o-Methylation of organic compounds. Juniper Publishers.

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. Synthesis of Isothiazole_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. lifechemicals.com [lifechemicals.com]

- 6. Building Blocks | Specialty Chemicals [frontierspecialtychemicals.com]

- 7. Isothiazole derivatives - Georganics [georganics.sk]

- 8. kingchem.com [kingchem.com]

- 9. eurekaselect.com [eurekaselect.com]

- 10. juniperpublishers.com [juniperpublishers.com]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. technochemsai.com [technochemsai.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. (PDF) Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor [academia.edu]

Methodological & Application

Application Notes & Protocols for the Synthesis of Novel Sulfonamides using 3-Methoxy-1,2-thiazole-5-sulfonyl chloride

Abstract

This document provides a comprehensive guide for the synthesis of sulfonamides utilizing 3-Methoxy-1,2-thiazole-5-sulfonyl chloride as a key building block. Sulfonamides are a cornerstone pharmacophore in medicinal chemistry, and the incorporation of the 1,2-thiazole moiety offers a unique heterocyclic scaffold with significant potential for modulating biological activity.[1] These application notes detail the underlying chemical principles, a robust and versatile step-by-step synthetic protocol, and critical insights into reaction optimization and troubleshooting. The target audience includes researchers in drug discovery, medicinal chemistry, and process development seeking to expand their chemical library with novel thiazole-containing sulfonamides.

Introduction and Scientific Rationale

The sulfonamide functional group (-S(=O)₂-N<) is a privileged scaffold in drug design, renowned for its presence in a vast array of therapeutic agents, including antibacterial, anti-inflammatory, anticonvulsant, and anticancer drugs.[2][3] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding make it an effective amide bioisostere.[4]

The strategic incorporation of heterocyclic rings into sulfonamide structures is a proven method for diversifying chemical space and fine-tuning pharmacological profiles. The 1,2-thiazole ring, in particular, is an attractive heterocycle due to its aromaticity and diverse reactivity.[5] The methoxy group on the thiazole ring of the title reagent, this compound, can further influence the electronic nature of the scaffold, potentially enhancing binding affinities or altering pharmacokinetic properties.

While the direct synthesis of sulfonamides from sulfonyl chlorides and amines is a classic and reliable transformation, the specific application of this compound is not extensively documented in publicly available literature.[6] Therefore, this guide presents a generalized, yet robust, protocol adapted from well-established methodologies for the synthesis of related thiazole sulfonamides and other aromatic sulfonamides.[7] The principles and steps outlined herein are designed to be broadly applicable to a wide range of primary and secondary amine coupling partners.

Reaction Principle and Mechanism

The synthesis of a sulfonamide from a sulfonyl chloride and an amine is a classic example of nucleophilic acyl substitution at a sulfur center. The reaction proceeds via the nucleophilic attack of the amine's lone pair of electrons on the highly electrophilic sulfur atom of the sulfonyl chloride.

The core mechanism involves:

-

Nucleophilic Attack: The primary or secondary amine acts as a nucleophile, attacking the sulfur atom of the sulfonyl chloride.

-

Chloride Elimination: The chloride ion, being a good leaving group, is displaced, forming a protonated sulfonamide intermediate.

-

Deprotonation: A base, typically an excess of the reacting amine or an added non-nucleophilic base like pyridine or triethylamine, removes the proton from the nitrogen atom to yield the neutral sulfonamide product and a salt byproduct (e.g., pyridinium chloride).[8]

The use of a base is critical to neutralize the hydrochloric acid (HCl) generated in situ, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Reagent Profile: this compound

-

Structure:

-

Molecular Formula: C₄H₄ClNO₃S₂

-

Key Features: The molecule contains a reactive sulfonyl chloride group (-SO₂Cl) attached to the C5 position of a 3-methoxy-1,2-thiazole ring. The sulfonyl chloride is a potent electrophile.[9]

-

-

Reactivity and Handling:

-

Like most sulfonyl chlorides, this reagent is highly reactive and sensitive to moisture.[10] Hydrolysis with water will produce the corresponding sulfonic acid, rendering it inactive for amination.

-

It is corrosive and can cause severe skin and eye burns upon contact.[11] Inhalation of dust or vapors can cause respiratory irritation.

-

Storage: The reagent must be stored under anhydrous conditions (e.g., in a desiccator or under an inert atmosphere like nitrogen or argon) in a tightly sealed container.

-

Representative Synthetic Protocol

This protocol describes a general procedure for the reaction of this compound with a generic primary or secondary amine in the presence of pyridine as a base.

Materials and Equipment

-

Reagents:

-

Primary or Secondary Amine (e.g., aniline, benzylamine, morpholine)

-

This compound

-

Anhydrous Pyridine

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

-

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Septa and nitrogen/argon inlet

-

Syringes and needles

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)

-

Chromatography column and silica gel (for purification)

-

Standard laboratory glassware

-

Step-by-Step Procedure

-

Reaction Setup:

-

To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq.).

-

Dissolve the amine in anhydrous DCM (or THF) to a concentration of approximately 0.2-0.5 M.

-

Add anhydrous pyridine (1.5 eq.) to the solution. Causality Note: Pyridine acts as both a solvent and the base required to neutralize the HCl byproduct, driving the reaction to completion.

-

Cool the flask to 0 °C using an ice-water bath.

-

-

Reagent Addition:

-

In a separate dry vial, dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM. Causality Note: Using a slight excess of the sulfonyl chloride ensures full consumption of the potentially more valuable amine substrate. Dissolving it first allows for controlled, slow addition.

-

Using a syringe, add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over 10-15 minutes. A precipitate (pyridinium hydrochloride) may form upon addition.

-

-

Reaction Progression:

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction for 2-12 hours. The progress should be monitored by TLC. To do this, take a small aliquot from the reaction, quench it with a drop of water, and spot it on a TLC plate against the starting materials.

-

-

Work-up and Extraction:

-

Once the reaction is complete (as indicated by TLC), dilute the mixture with additional DCM.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with:

-

1 M HCl (2 x 20 mL) to remove excess pyridine.

-

Saturated NaHCO₃ solution (1 x 20 mL) to remove any unreacted sulfonyl chloride (as sulfonic acid) and residual HCl.

-

Brine (1 x 20 mL) to reduce the amount of dissolved water in the organic layer.

-

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification and Characterization:

-

The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

-

The purified product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, to confirm its structure and purity.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis protocol.

Caption: General workflow for the synthesis of sulfonamides.

Representative Data and Substrate Scope

The following table presents expected outcomes for the reaction with various amine nucleophiles based on established sulfonamide synthesis literature. Yields and reaction times are illustrative and may require optimization for specific substrates.

| Entry | Amine Substrate | Amine Type | Expected Time (h) | Expected Yield (%) | Notes |

| 1 | Aniline | Aromatic Primary | 6-12 | 75-90 | Slower reaction due to lower nucleophilicity of aniline. |

| 2 | Benzylamine | Aliphatic Primary | 2-4 | 85-95 | Highly nucleophilic amine leads to faster reaction. |

| 3 | Morpholine | Aliphatic Secondary | 2-4 | 90-98 | Generally high yielding and clean reactions. |

| 4 | tert-Butylamine | Hindered Primary | 12-24 | 40-60 | Steric hindrance can significantly slow the reaction rate. |

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Reaction | 1. Inactive sulfonyl chloride (hydrolyzed).2. Amine is not nucleophilic enough.3. Insufficient base. | 1. Use fresh or properly stored sulfonyl chloride.2. Increase reaction temperature or use a more forcing solvent (e.g., DMF).3. Ensure at least 1.5 equivalents of base are used. |

| Formation of Side Products | 1. Disulfonamide formation (with primary amines).2. Reaction with solvent. | 1. Add the sulfonyl chloride slowly at 0 °C to a solution of the amine (do not add the amine to the sulfonyl chloride).2. Use a non-reactive solvent like DCM, THF, or acetonitrile. |

| Difficult Purification | 1. Streaking on TLC plate.2. Product co-elutes with impurities. | 1. The sulfonamide may be acidic; add 1% acetic acid to the chromatography eluent.2. Try a different solvent system or consider recrystallization. |

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling reagents.

-

Chemical Fume Hood: All operations involving sulfonyl chlorides, pyridine, and chlorinated solvents must be performed in a well-ventilated chemical fume hood.

-

Reagent Hazards:

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

- Vertex AI Search result citing general sulfonamide synthesis.

- Vertex AI Search result on the mechanism of sulfonamide form

- Vertex AI Search result on sulfonamide synthesis and mechanism. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpcDzpUGG0oTMfTUmU_5B4kFGVSQMTu4w8HMZ_qYQLFONtqZVIr9Kz3o4-f5pL7XF9uUMHvxIQK1qlASzIaldND_RngUPqeTj48vz0lSYv9I6CWaCUkUUgDA-UB-AXiHsZ15MHGZJoqJdDTgQlb8EUhfQI0z5PrwQFvviPuMlHmyKhiTyjM2NlV-X7pK51dEOxCAWeKMol1VvklGU88Aco-0Wi]

- Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Who we serve. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-utCf0OFIO8hW1MEXaF3VtldMmNcgYrb10UpqTMwlO1rKu7Zb6hJ_Q9Q5bsZgw7bLyzAVXsCN9betDSPvdTJnA9FZ0ZxkuasaDd0ebdUJ7u2PGOOorqRbaJTDHoZqgR8OGcl1cAG69WTwD_sbd4DQ92hRmHEyrOk8Lb_PQwS0kmExQ7dfgqYCx2OX]

- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Macmillan Group - Princeton University. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_L5Xa_sAd4vKYdqfUKp6skencxx38a-gUyg0FOKPyr_ZFEOcy8muCcSSbrQl5Yc3G4qbBm1RodyyTgVr1otAFNWgNLShlZCl92EcfbZ56vFMqmMyQkmFCxwgxTVJ0Sfv9yHO47_Tuw4ZnFlxTIJOTj5ZPQf3m1r2T_GPZpqg=]

- Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. (2025). RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6XkHGs7OcGLQ7koO2dQHSnMDsfuSvTpPbl9PuZMVPFPTcsZbNrXw966gMtgjBsKpULr-t5iBi-vVQ_oyhDdy5mr_ogMRI8QcI53jTziRFLHICzmjwg9bHcqIjgku5xOv8ulpiBa22Tb7HydXYs266Y5TSx61-wuQB]

- Vertex AI Search result on reductive protocol for sulfinamide synthesis

- Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQdbolQ2iSpcA3d8ejXE1HcGJX4a0tYEuDy7u_6lQjGE2-v3amGUHjB-LJAnWmYJY-HuIQvvdnQ3LVA6-Mb9zUnJt4l2x-VtRw6bmMLOsaxVUiOPQtXuHXD-tuu_lhc_89x4gbMDPtJlp4CsNoYu19TJkB1Yfx6qtc8XyROFkffTbyGCx2cEmJnlEI9bBgWxKNuVWe04R2HQWxdgwNwKtfQ6G5FMfN5xLhXSZL4uG8LO5OVKClyeZ5xIgnQQ0r3yxWkqA=]

- Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. (2024). European Journal of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZmwL2CaEdOziUJ3SQ9JFuHEhwBPmjCbJalhaSZ_Yfwa42b46S3R5nqQPvnfl96U-h9IXYlB0PvKxkbTSNtwAfdjyZ3hDZApN5R1ijgpCYN8UG95syFAym8JxqyTGVRmih2OIlBeOBcl6L_3D_uYuvwGTqRGKq-130G9flDaxg211Zv8Dd9Jg=]

- Vertex AI Search result on applic

- Vertex AI Search result on expedient synthesis of sulfinamides

- Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. (2020). [Source not specified, likely a journal article]. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-0JmGMZBAkBf_35-O9HJP5U-z8ZHM5pVHZjw90SsstxrjLpsb93t6Mpmnm-rZy31CSz1VUn4MYTdwUFMOi8DRou0qVrbgZVDR9YFJ-SVDA0h0SkoHhoYy3eKzFlZdcHjkO0kgYJaZjC7SCsXpo3cdENM2Odx9ln1PqTvfZirITNew4mxgrlJaoG5a19RddDrxdoZ4HMyg5V9_JoOh5-EmfWFAueQ2orbHdMIoWlIZjw9NXcirakI=]

- Vertex AI Search result on substance information

- SAFETY DATA SHEET. (2024). Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEu6WAfY9qTOQ6dNmuQRcue2BdIqowWCSf10wstzpUFenghoHWiRz5AmnHj_vFmD6Q4un-qEtE9I4u7XqxW3ZE94R54fj3QWdotBBiztdF1Y63jPL9dDhflUjaQ-ZzWN7gN0p25rUCr]

- SAFETY DATA SHEET. (2014). Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoDmQNSo71Wh3Ew8ele5COWwm-RU1S0IQjt9zrfWumhRDQNzjlg-boJiga5txKm5WBTHccmQMMxr60stQ6FicQYHr5PpTdQsFD6N5gjjiWy07b6UTLOTX-P3ynRdVGRctClAYyrqBuT6Y1gHta--vXSqXrpJm2DBzuiySJpgmvc8X2u2UyhWIhTEFJ4ubCVs9F1mU4D3F20Cvxz8NzQFsUYwWZ10a3Ov1HB_oaMSltM-b-85E68ewjhGV9-lywVwHYxsj0DaLAE6HpWKyXqpg17AaOp9Spb1G4V4MZcNVNeDqPw==]

- 5-CHLORO-3-METHYLSULFONYL-1,2,4-THIADIAZOLE - Safety Data Sheet. (2022). [Source not specified, likely a chemical supplier]. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqVqKESPGrvgVBra7wf__WviAgYP2VaoBBu06ARFbY7nUufABVgeFVxFdEgGdM2V0PgV6XKKlvZCq6gIOojOCaF2BOdHmT1LQ567Lwp-6nFMfCgK3QE02jnT0KKEbUhbanr7IPzHdAru-mD0crK8fbxfPa5H4ZuNHnuKOXlRYPKs1nHZlt_AzIEz3iDQ==]

- Vertex AI Search result on a safety data sheet

- Synthesis of 2-aminothiazole sulfonamides as potent biological agents. (Date not specified). PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIE91iNIbiH0yaVujTM5C76ZxC9ePSo61Lj2V6sd9yI1ab99qe2zsElld42Eux4IWujYXovwdANtlZ68wmCaz-LkZLL8ioFCa8QJoC3GvOcheyZ-PunF9d4BSm1V8u1pcmdfB18bSZZFG6icR2]

- Vertex AI Search result for (3-methoxy-1,2-thiazol-5-yl)

- Synthesis of various thiazole sulfonamide derivatives... (Date not specified). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfCiU_yHN_HR0aFvoIlT-hayPC5Mrw6QszALQxyae6ToceO3iuXtspoPC7190rM3yBjNR45Evo-hVenQm9SwNIZirh0GzmmxiiILSU19foy3iS029sy4tFVgW-xfgq-58BctCbzQPotHrfzAIr2Zw_0TO9B-4jYVX9-fGpd7YhmnD7OLzzyjWSBBBGfvpM0gyOhoW1BZuEsh6RfYwk11Fzp__fLv5bAJFjC8hDA_dDja34hnZ91JP58GZQ2so=]

- Vertex AI Search result for 3-methoxy-1,2-thiazole-4-sulfonyl chloride

- CAS 69812-30-2: 2-(acetylamino)-1,3-thiazole-5-sulfonyl chloride. CymitQuimica. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3yzDNq-TorTAatnow_Y4f3DnZipN9_j7HvWcIBZnIIcu78m1Beq5B6QuFPoqw-UCEqwKYrdiVhYB8u5wSKgwB8H5IFVTITCnITZtRuYmPX9_rw_2kk3XD8jCp_3pgxlyVcMI=]

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (Date not specified). PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXS3hqdXe9sRFsppDrL8QQTmiF50749qkXHQskNAfxC8TTwq7S05-MfVsicpI1f7tiv54XX4bjlAXT0xkmRoiPSOc4ad47wZzVLu7sYm9le4v2MAQZYIRNlNHh4HZIZEiCJwv04Pj-CRAIKSc=]

- Thiazole. chemeurope.com. [https://vertexaisearch.cloud.google.

Sources

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thieme-connect.com [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. Thiazole [chemeurope.com]

- 6. cbijournal.com [cbijournal.com]

- 7. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eurjchem.com [eurjchem.com]

- 9. CAS 69812-30-2: 2-(acetylamino)-1,3-thiazole-5-sulfonyl ch… [cymitquimica.com]

- 10. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]

- 11. fishersci.ca [fishersci.ca]

- 12. 5-CHLORO-3-METHYLSULFONYL-1,2,4-THIADIAZOLE - Safety Data Sheet [chemicalbook.com]

Application Note: Solvent Selection & Handling Protocols for 3-Methoxy-1,2-thiazole-5-sulfonyl Chloride

Executive Summary

3-Methoxy-1,2-thiazole-5-sulfonyl chloride is a specialized heteroaryl sulfonylating agent used in the synthesis of sulfonamide-based bioisosteres. Unlike robust benzenesulfonyl chlorides, this isothiazole derivative possesses a distinct electronic profile due to the interplay between the electron-rich 3-methoxy substituent and the electron-deficient 1,2-thiazole core.

This Application Note provides a definitive guide to solvent selection, emphasizing the balance between solubility , hydrolytic stability , and green chemistry principles . It moves beyond traditional chlorinated solvents to recommend sustainable alternatives (2-MeTHF, Ethyl Acetate) while defining precise protocols to mitigate decomposition.

Chemical Entity Profile & Reactivity[1][2]

To select the correct solvent, one must understand the failure modes of the reagent.

-

Structure: 5-membered heteroaromatic ring (S, N) with a sulfonyl chloride at C5 and a methoxy group at C3.

-

Electronic Effect: The 3-methoxy group acts as an Electron Donating Group (EDG) via resonance. This provides a slight stabilizing effect on the sulfonyl center compared to unsubstituted isothiazoles, reducing the rate of spontaneous

extrusion. However, the C5 position remains highly electrophilic. -

Primary Failure Mode (Hydrolysis): The sulfonyl chloride moiety is susceptible to nucleophilic attack by water, forming the sulfonic acid (non-reactive). This reaction is autocatalytic as the generated HCl accelerates degradation.

-

Secondary Failure Mode (Ring Opening): Strong nucleophiles or high temperatures (>50°C) can attack the S-N bond of the isothiazole ring, leading to fragmentation.

Solvent Selection Matrix

The following matrix categorizes solvents based on Solubility Parameter (Hansen) , Chemical Stability , and Sustainability (EHS) .

Class A: Recommended (High Performance & Sustainable)

These solvents offer excellent solubility for the reagent, low water miscibility (facilitating workup), and favorable EHS profiles.

| Solvent | Role | Rationale (Causality) |

| 2-MeTHF (2-Methyltetrahydrofuran) | Primary Choice | Bio-derived ether.[1] Unlike THF, it is immiscible with water, simplifying aqueous workup. It has a higher boiling point than THF, allowing for controlled heating if necessary, but remains stable at |

| Ethyl Acetate (EtOAc) | Alternative | "Green" replacement for DCM.[2] Good solubility for the sulfonyl chloride. Note: Must be strictly anhydrous; wet EtOAc hydrolyzes the reagent rapidly. |

| CPME (Cyclopentyl Methyl Ether) | Process Scale | Low peroxide formation, high stability, and hydrophobic. Ideal for scale-up to prevent hydrolysis during extended reaction times. |

Class B: Conditional (Traditional or Specific Use)

Use these only if Class A solvents fail to dissolve the specific amine coupling partner.

| Solvent | Role | Constraints |

| DCM (Dichloromethane) | Legacy Standard | Excellent solubility and easy evaporation. Restricted due to environmental toxicity and regulatory bans (EPA/REACH). Use only if strictly required for solubility. |

| THF (Tetrahydrofuran) | Co-solvent | Good solubility but fully water-miscible, making extraction difficult. Hygroscopic nature poses a hydrolysis risk. Must be distilled/stabilized. |

| Acetonitrile (MeCN) | Polar Coupling | Useful for polar amines. Warning: High polarity can accelerate hydrolysis if any moisture is present. |

Class C: Prohibited (Incompatible)

| Solvent | Reason for Ban |

| Alcohols (MeOH, EtOH) | Reactant: Will react immediately to form sulfonate esters (solvolysis), consuming the reagent. |

| DMSO / DMF | Workup Issue: High boiling points make removal difficult without aqueous washes, which hydrolyze the product. DMF can also decompose to form dimethylamine, which reacts with the reagent. |

| Water (Monophasic) | Hydrolysis: Rapid decomposition to sulfonic acid. (Exception: Biphasic Schotten-Baumann, see Protocol B). |

Decision Logic & Workflow

The following diagram illustrates the logical flow for selecting the reaction system based on the amine partner's properties.

Figure 1: Decision tree for solvent system selection based on substrate solubility and sustainability requirements.

Experimental Protocols

Protocol A: Anhydrous Coupling (Green Chemistry Optimized)

Best for lipophilic amines and maximizing yield.

Reagents:

-

This compound (1.0 equiv)

-

Amine substrate (1.1 equiv)[3]

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 - 1.5 equiv)

-

Solvent: Anhydrous 2-MeTHF (Preferred) or EtOAc.

Step-by-Step:

-

Preparation: Dry all glassware in an oven (

) for 2 hours. Cool under nitrogen flow. -

Solvation: Dissolve the Amine and Base in anhydrous 2-MeTHF [0.2 M concentration]. Cool to

(ice bath).-

Why: Cooling suppresses side reactions (disulfonylation) and controls the exotherm.

-

-

Addition: Dissolve the Sulfonyl Chloride in a minimal amount of 2-MeTHF. Add this solution dropwise to the amine mixture over 15 minutes.

-

Mechanistic Note: Slow addition ensures the amine is always in excess relative to the chloride locally, preventing double-reaction if the amine is primary.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

-

Monitoring (Self-Validation): Check via TLC or LCMS.

-

Success Criteria: Disappearance of sulfonyl chloride (often hydrolyzes on LCMS to acid, check for parent mass of sulfonamide).

-

-

Workup: Add water to quench. Separate layers. Wash organic layer with 0.1M HCl (to remove excess amine/base) then Brine. Dry over

.[4][5]

Protocol B: Schotten-Baumann Conditions (Biphasic)

Best for water-soluble amines (e.g., amino acids) or inorganic bases.

Reagents:

-

Solvent System: 1:1 mixture of 2-MeTHF (or DCM) and Water.

-

Base:

or

Step-by-Step:

-

Aqueous Phase: Dissolve the amine and inorganic base in the water phase.

-

Organic Phase: Dissolve the Sulfonyl Chloride in the organic solvent.

-

Mixing: Add the organic phase to the rapidly stirring aqueous phase at

.-

Critical Factor:[6]Stirring Speed. The reaction happens at the interface. High shear mixing is required to maximize surface area and reaction rate over hydrolysis rate.

-

-

Completion: Stir vigorously for 1-2 hours.

-

Isolation: Acidify the aqueous layer (if product is acidic) or separate the organic layer (if product is neutral).

Mechanistic Pathway & Troubleshooting

Understanding the mechanism helps troubleshoot low yields.

Figure 2: Mechanistic pathway showing the competition between productive sulfonylation and hydrolytic decomposition.

Troubleshooting Table (Self-Validation)

| Observation | Probable Cause | Corrective Action |

| Low Yield / High Acid Content | Solvent was wet or Base was insufficient. | Dry solvent over molecular sieves (3Å). Increase base to 2.0 equiv to neutralize generated HCl immediately. |

| Starting Material Remains | Reaction stalled or Sulfonyl Chloride decomposed before reaction. | Check reagent quality via NMR/LCMS before use. If decomposed, recrystallize or purchase fresh.[5] Ensure anhydrous conditions. |

| Impurity: Sulfonate Ester | Alcohol present in solvent (e.g., stabilizer in Chloroform/DCM). | Use non-stabilized solvents or switch to 2-MeTHF. |

| LCMS shows R-SO3H only | Hydrolysis during LCMS run. | The sulfonamide might be unstable, or the chloride hydrolyzed before injection. Quench sample with amine/MeOH immediately before injection to verify active species. |

References

-